1-Methanesulfonyl-4-phenoxybenzene
Overview
Description
1-Methanesulfonyl-4-phenoxybenzene is a chemical compound with the molecular formula C14H12O3S. It is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications.
Mechanism of Action
Target of Action
Based on its structural similarity to other methanesulfonate esters , it can be inferred that it may act as an alkylating agent, interacting with various biological molecules within cells.
Mode of Action
As a potential alkylating agent, 1-Methanesulfonyl-4-phenoxybenzene may interact with its targets through the process of alkylation . Alkylation involves the transfer of an alkyl group from the methanesulfonate ester to a nucleophilic target molecule, typically a protein or DNA molecule. This can result in changes to the target molecule’s structure and function, potentially leading to various downstream effects.
Biochemical Pathways
Alkylating agents generally interfere with dna replication and transcription, disrupting normal cellular processes . This can lead to cell cycle arrest, apoptosis, or other cellular responses.
Pharmacokinetics
Its physical properties such as density (123 g/cm³), boiling point (4076ºC at 760mmHg), and molecular weight (24829800) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a potential alkylating agent, it may cause modifications to dna and proteins, disrupting their normal functions and potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Methanesulfonyl-4-phenoxybenzene are not fully understood due to the lack of specific studies on this compound. It is known that benzylic compounds, such as this compound, can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that benzylic compounds can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Preparation Methods
1-Methanesulfonyl-4-phenoxybenzene can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromophenyl methyl sulfone with phenol in the presence of a base. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Methanesulfonyl-4-phenoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: It can be reduced to form sulfide derivatives.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methanesulfonyl-4-phenoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methanesulfonyl-4-phenoxybenzene can be compared with other similar compounds, such as:
1-Methanesulfonyl-4-methoxybenzene: This compound has a methoxy group instead of a phenoxy group, which can lead to different chemical and biological properties.
1-Methanesulfonyl-4-chlorobenzene: This compound has a chlorine atom instead of a phenoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their interactions, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
1-methylsulfonyl-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(14,15)13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEKOLSQMFRDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517513 | |
Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21134-15-6 | |
Record name | 1-(Methanesulfonyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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